molecular formula C12H12F3NO3 B1625096 ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 68281-49-2

ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1625096
CAS RN: 68281-49-2
M. Wt: 275.22 g/mol
InChI Key: BNGNTYNJFMUATE-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds are important in various industries, especially in the pharmaceutical and agrochemical sectors . The trifluoromethyl group is often used in the synthesis of active ingredients due to its unique physicochemical properties .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the use of building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is influenced by the unique properties of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity .


Chemical Reactions Analysis

Trifluoromethylation reactions are commonly used to introduce the trifluoromethyl group into organic molecules . These reactions often involve the use of a trifluoromethyl nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the unique properties of the fluorine atom .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. Its reactivity has been exploited in various synthetic pathways to construct molecules with trifluoromethyl groups, which are of significant interest due to their pharmacological properties. For instance, it has been used in the synthesis of diverse trifluoromethyl heterocycles, leveraging rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This approach yields a range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from a single diazoketoester precursor, either directly or with minimal additional steps (Honey et al., 2012).

Novel Compound Synthesis

Research has shown the utility of this compound in generating new chemical structures with potential biological activity. For example, a series of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates were synthesized from multi-component reactions catalyzed by ammonium acetate and acetic acid. These reactions highlight the compound's versatility in creating benzochromene derivatives, presumably via Knoevenagel condensation followed by Michael addition and intramolecular annulation (Duan et al., 2013).

Future Directions

The development of trifluoromethyl-containing compounds is an increasingly important research topic, especially in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-2-18-11(17)10-6-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5,10,16H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGNTYNJFMUATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471838
Record name AG-G-61721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

68281-49-2
Record name AG-G-61721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.4 g of potassium carbonate was added to 48.7 g of 7B in 320 ml of acetone. Then 18.2 of ethyl 2,3-dibromopropionate was added dropwise to the refluxing mixture. This procedure was repeated thrice. The mixture was refluxed for 17 hours and filtered, and the filtrate was stripped of solvent under reduced pressure. The residue was dissolved in ether; the solution was washed with dilute sodium hydroxide solution, then dried (MgSO4) and stripped of solvent. The residue was washed with petroleum ether and dried. The residue was mixed with ether and filtered. Part of the solvent was evaporated from the filtrate; the remaining solution was cooled. Crystals which formed were filtered and recrystallized from ether to give 7, m.p.: 105°-107°.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
48.7 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 3
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 4
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 5
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
ethyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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